molecular formula C15H17Cl2N3O2S B12676320 2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole CAS No. 178979-31-2

2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole

Cat. No.: B12676320
CAS No.: 178979-31-2
M. Wt: 374.3 g/mol
InChI Key: FWSITQNMHYTXQJ-UHFFFAOYSA-N
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Description

2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole is a chemical compound known for its antiviral properties. It is particularly noted for its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which makes it a valuable agent in the treatment of viral infections, especially HIV-1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole involves several steps. One of the primary methods includes the reaction of 3,5-dichlorothiophenol with an appropriate imidazole derivative under controlled conditions. The reaction typically requires a base such as sodium hydride and a solvent like dimethylformamide (DMF). The intermediate product is then subjected to further reactions to introduce the carbamoyloxymethyl group .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often crystallized from diethyl ether as a hemihydrate .

Chemical Reactions Analysis

Types of Reactions

2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV-1. It binds to a specific site on the enzyme, causing a conformational change that prevents the enzyme from synthesizing viral DNA. This inhibition disrupts the viral replication cycle, thereby reducing the viral load in the host .

Comparison with Similar Compounds

Similar Compounds

  • Nevirapine
  • Efavirenz
  • Delavirdine

Uniqueness

Compared to other NNRTIs, 2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole has a unique structure that allows for stronger binding affinity and better resistance profiles. Its dichlorophenylthio group contributes to its enhanced antiviral activity and specificity .

Biological Activity

2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole is a synthetic compound belonging to the imidazole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, mechanism of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C15H17Cl2N3O2S\text{C}_{15}\text{H}_{17}\text{Cl}_2\text{N}_3\text{O}_2\text{S}

Imidazole derivatives are known for their diverse biological activities, primarily due to their ability to interact with various biological targets. The specific mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

  • Inhibition of bacterial cell wall synthesis : Similar imidazole compounds have shown effectiveness against Gram-positive bacteria by disrupting cell wall integrity.
  • Interference with DNA synthesis : Some derivatives can form radical species that inhibit DNA replication and lead to cell death .

Antibacterial Activity

Research has indicated that imidazole derivatives exhibit significant antibacterial properties. A study exploring various imidazole analogues highlighted that compounds with similar structures demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The presence of electron-withdrawing groups and aryl rings was crucial for enhancing antibacterial efficacy .

Compound Target Bacteria Activity
This compoundMRSAActive
4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazoleStaphylococcus epidermidisActive

Case Studies

  • Antimicrobial Efficacy : A series of experiments conducted using disk diffusion methods revealed that the compound exhibited notable zones of inhibition against MRSA strains. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics, indicating its potential as a therapeutic agent .
  • Mechanistic Studies : Further investigations into the compound's action revealed that it induces oxidative stress in bacterial cells, leading to increased permeability and eventual cell lysis. This mechanism aligns with findings from similar imidazole derivatives that have been studied extensively in the literature .

Properties

CAS No.

178979-31-2

Molecular Formula

C15H17Cl2N3O2S

Molecular Weight

374.3 g/mol

IUPAC Name

[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methyl carbamate

InChI

InChI=1S/C15H17Cl2N3O2S/c1-8(2)13-14(20(3)12(19-13)7-22-15(18)21)23-11-5-9(16)4-10(17)6-11/h4-6,8H,7H2,1-3H3,(H2,18,21)

InChI Key

FWSITQNMHYTXQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)COC(=O)N)C)SC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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